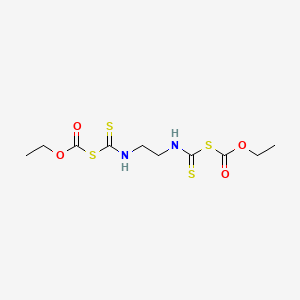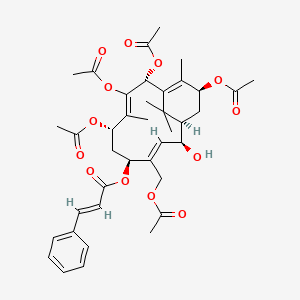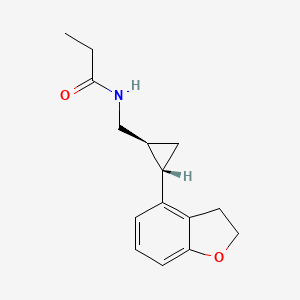
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester is a complex organic compound that features both carbonic acid and dithiocarbamic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester typically involves the reaction of carbonic acid derivatives with ethylenebis(dithiocarbamic acid) under controlled conditions. One common method involves the use of thiolation reactions, where thiols are acylated to form thioesters . The reaction conditions often require the presence of a coupling reagent such as TFFH (tetrafluorohydroxyfuran) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale thiolation processes, where carboxylic acids are converted to thioesters using efficient and scalable methods. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiolates for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thioesters from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound’s ability to form disulfides makes it useful in studying protein folding and disulfide bond formation.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester involves its reactivity with nucleophiles and electrophiles. The thioester groups can undergo nucleophilic attack, leading to the formation of various products. The compound’s ability to form disulfides also plays a role in its biological activity, particularly in redox reactions and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Thioesters: Compounds like ethyl thioacetate and methyl thiopropionate share similar thioester functional groups.
Dithiocarbamates: Compounds such as zinc ethylenebis(dithiocarbamate) have similar dithiocarbamate moieties.
Uniqueness
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester is unique due to its combination of carbonic acid and dithiocarbamic acid functionalities, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields .
Propiedades
Número CAS |
19657-27-3 |
|---|---|
Fórmula molecular |
C10H16N2O4S4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
ethyl 2-(ethoxycarbonylsulfanylcarbothioylamino)ethylcarbamothioylsulfanylformate |
InChI |
InChI=1S/C10H16N2O4S4/c1-3-15-9(13)19-7(17)11-5-6-12-8(18)20-10(14)16-4-2/h3-6H2,1-2H3,(H,11,17)(H,12,18) |
Clave InChI |
GAEADZPCZCQRKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)SC(=S)NCCNC(=S)SC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)




![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)

![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
